molecular formula C21H21N5O2 B12572392 N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea CAS No. 606104-94-3

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea

Cat. No.: B12572392
CAS No.: 606104-94-3
M. Wt: 375.4 g/mol
InChI Key: KOCOVOIPFLIFAM-UHFFFAOYSA-N
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Description

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea typically involves multiple stepsThe reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methylphenyl)urea
  • N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea

Uniqueness

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Biological Activity

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea is a synthetic compound that has gained attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinoline moiety, a cyano group, and a methoxyphenyl group. Its molecular formula is C21H21N5OC_{21}H_{21}N_{5}O, with a molecular weight of approximately 363.4 g/mol. The unique combination of functional groups enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Quinoline Derivative : This can be achieved through various methods, including the Skraup synthesis.
  • Introduction of the Cyano Group : Nucleophilic substitution reactions are commonly used.
  • Formation of the Urea Linkage : This final step involves reacting the amine with isocyanates or carbonyl compounds under controlled conditions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with quinoline structures have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth.

Compound NameActivityReference
N-(4-Methoxyphenyl)-N-{2-[3-Cyanoquinolin-4(1H)-one]ethyl}ureaAnticancer
4-Anilinoquinoline DerivativesAnticancer
Quinoline-Based AntimalarialsAntimalarial

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes involved in cancer progression or inflammation.
  • Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Some studies suggest it may possess antioxidant properties, contributing to its protective effects against oxidative stress.

Study on Anticancer Activity

A recent study explored the anticancer effects of quinoline derivatives, including this compound, on human breast cancer cells. The results indicated a significant reduction in cell viability at low concentrations, demonstrating its potential as a therapeutic agent in oncology .

Evaluation of Antimicrobial Properties

Another study assessed the antimicrobial efficacy of this compound against Pseudomonas aeruginosa and Klebsiella pneumoniae. The compound exhibited strong antibacterial activity with inhibition zones comparable to those of established antibiotics .

Properties

CAS No.

606104-94-3

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

1-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-1-(3-methoxyphenyl)urea

InChI

InChI=1S/C21H21N5O2/c1-14-5-3-6-15-11-16(13-22)20(25-19(14)15)24-9-10-26(21(23)27)17-7-4-8-18(12-17)28-2/h3-8,11-12H,9-10H2,1-2H3,(H2,23,27)(H,24,25)

InChI Key

KOCOVOIPFLIFAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)NCCN(C3=CC(=CC=C3)OC)C(=O)N)C#N

Origin of Product

United States

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